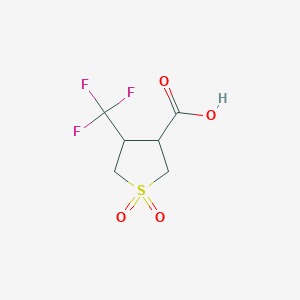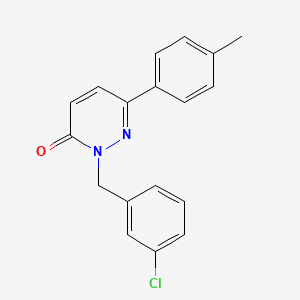
1,1-Dioxo-4-(trifluoromethyl)-1lambda6-thiolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dioxo-4-(trifluoromethyl)-1lambda6-thiolane-3-carboxylic acid is a chemical compound known for its unique structure and properties. This compound features a thiolane ring with a trifluoromethyl group and a carboxylic acid functional group. Its distinct molecular configuration makes it valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-4-(trifluoromethyl)-1lambda6-thiolane-3-carboxylic acid typically involves multiple steps, including the formation of the thiolane ring and the introduction of the trifluoromethyl group. Common synthetic routes may include:
Formation of the Thiolane Ring: This step involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dioxo-4-(trifluoromethyl)-1lambda6-thiolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the thiolane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Trifluoromethylating agents, carboxylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
1,1-Dioxo-4-(trifluoromethyl)-1lambda6-thiolane-3-carboxylic acid is utilized in various fields of scientific research due to its unique properties:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Employed in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Dioxo-4-(trifluoromethyl)-1lambda6-thiolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dioxo-4-(trifluoromethyl)-1lambda6-thiane-4-carboxylic acid: A similar compound with a thiane ring instead of a thiolane ring.
1,1-Dioxo-4-(trifluoromethyl)-1lambda6-thiane-3-carboxylic acid: Another related compound with slight structural variations.
Uniqueness
1,1-Dioxo-4-(trifluoromethyl)-1lambda6-thiolane-3-carboxylic acid stands out due to its specific ring structure and functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1,1-dioxo-4-(trifluoromethyl)thiolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O4S/c7-6(8,9)4-2-14(12,13)1-3(4)5(10)11/h3-4H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHAGODANYMGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2627164.png)


![6-(4-phenyloxane-4-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2627171.png)
![5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2627173.png)

![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole](/img/structure/B2627175.png)

![2-(Furan-2-yl)-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2627177.png)


![N-(3-acetylphenyl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2627184.png)


